1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine
Description
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-13(6-3-7-13)8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,15H,3,6-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWJXNSOCBEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine typically involves the reaction of indole derivatives with cyclobutanone derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the indole-cyclobutane bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the cyclobutanamine structure can modulate the compound’s overall activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine with key structural analogs, highlighting differences in substituents, molecular properties, and inferred bioactivity:
Key Structural and Functional Differences
- Cyclobutane vs.
- Indole vs. Heterocyclic Substituents : The indole group’s aromaticity and hydrogen-bonding capacity contrast with triazole () or benzoxazole () substituents, which may alter binding affinity in enzyme inhibition.
- Amine Modifications : The primary amine in the target compound differs from secondary amines (e.g., N-benzyl-N-methyl in ), affecting basicity and membrane permeability.
Research Findings and Inferred Bioactivity
Pharmacological Potential
- Serotonin Receptor Modulation : The indole moiety is structurally analogous to tryptamine derivatives, suggesting possible interactions with serotonin (5-HT) receptors .
- Kinase Inhibition : Cyclobutane-containing compounds are explored in kinase inhibitors due to their ability to mimic ATP’s adenine binding pocket. The rigidity of the cyclobutane may enhance selectivity .
Physicochemical Properties
- Solubility : The primary amine may improve aqueous solubility relative to N-methylated analogs (e.g., ), though hydrochloride salts (e.g., ) are more soluble.
Biological Activity
1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a cyclobutane ring via a methylene bridge. Its molecular formula is , and it has a molecular weight of approximately 160.22 g/mol. The presence of both the indole and cyclobutane structures suggests potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The indole structure is known for its ability to bind to serotonin receptors, which may influence neurotransmitter systems involved in mood regulation and anxiety.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to cancer and bacterial infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | MRSA |
| Control (Vancomycin) | 1 | MRSA |
This data indicates that the compound exhibits significant antimicrobial potential, warranting further investigation into its mechanism and efficacy in clinical settings .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 12 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indole or cyclobutane moieties can significantly affect biological activity. For example, substituting different functional groups on the indole ring has been shown to enhance antimicrobial potency while maintaining low cytotoxicity.
Key Findings from SAR Studies:
- Substituted Indoles : Variants with halogen substitutions on the indole ring exhibited improved activity against bacterial strains.
- Cyclobutane Modifications : Alterations to the cyclobutane ring can influence binding affinity and selectivity for target proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MRSA Inhibition : A high-throughput screening identified this compound as one of the top candidates for inhibiting MRSA growth, with subsequent assays confirming its MIC values.
- Cancer Cell Line Evaluation : In a series of experiments involving various cancer cell lines, the compound demonstrated selective toxicity towards tumor cells compared to normal cells, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
